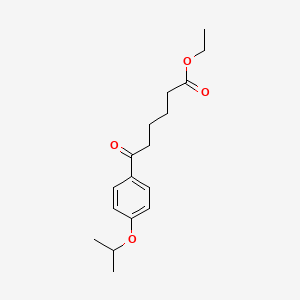

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate

Description

Introduction and Chemical Identity

Compound Overview and Significance

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate represents a specialized member of the keto ester family, characterized by its unique combination of functional groups and structural architecture. The compound exhibits a molecular formula of C17H24O4 with a molecular weight of 292.37 to 292.4 grams per mole, as documented across multiple chemical databases and supplier specifications. This molecular composition reflects the presence of seventeen carbon atoms, twenty-four hydrogen atoms, and four oxygen atoms arranged in a specific configuration that includes both aliphatic and aromatic components.

The structural significance of this compound lies in its classification as a gamma-keto ester, where the ketone functionality is positioned six carbons away from the ester group. This positioning creates a unique reactivity profile that distinguishes it from more common beta-keto esters, which have been extensively studied in organic synthesis. The presence of the 4-isopropoxyphenyl group introduces additional complexity through the incorporation of an ether linkage within the aromatic system, potentially influencing both the compound's physical properties and its chemical reactivity patterns.

Current research applications for this compound span multiple areas of organic chemistry, with particular relevance in synthetic methodology development and pharmaceutical intermediate preparation. The compound's structural features make it suitable for various transformations typical of keto esters, including enolate chemistry, reduction reactions, and condensation processes that can lead to more complex molecular architectures. Chemical suppliers consistently report purity levels of 97 percent for commercially available samples, indicating well-established synthetic routes and purification procedures.

Historical Context and Development

The development of this compound appears to follow the broader historical trajectory of keto ester chemistry, which has been fundamental to organic synthesis since the early developments in acetoacetic ester synthesis. While specific historical documentation for this particular compound is limited in the available literature, its first appearance in chemical databases dates to 2008, when initial structural entries were created in major chemical registries. This timeline suggests that the compound emerged during a period of intensive research into functionalized keto esters and their applications in synthetic organic chemistry.

The broader context of keto ester development reveals that compounds of this type gained prominence through their utility in various synthetic transformations, particularly those involving enolate chemistry and condensation reactions. The specific structural features of this compound, including the extended carbon chain and aromatic substitution pattern, likely arose from efforts to create more complex and functionally diverse intermediates for pharmaceutical and materials research applications.

Recent updates to chemical databases, with the most current modifications occurring in May 2025, indicate ongoing interest and potential new applications for this compound. The consistent availability from multiple commercial suppliers and the maintenance of detailed spectroscopic and analytical data suggest that the compound has found established uses in research laboratories, though specific application details remain within proprietary research programs.

Nomenclature Systems

International Union of Pure and Applied Chemistry Naming: ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate

The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate, which provides a complete description of the molecular structure according to standardized nomenclature rules. This naming convention begins with the ethyl ester designation, indicating the presence of an ethyl group attached to the carboxyl carbon through an ester linkage. The hexanoate portion specifies the six-carbon chain length of the primary aliphatic backbone, numbered from the carboxyl carbon as position one.

The "6-oxo" designation indicates the presence of a ketone functional group at the sixth carbon of the hexanoate chain, representing the terminal position of the aliphatic portion. This positioning is crucial for understanding the compound's reactivity, as it places the ketone functionality adjacent to the aromatic system rather than in a more typical beta relationship to the ester group. The "(4-propan-2-yloxyphenyl)" component describes the aromatic substituent, specifying that a phenyl ring is attached at the sixth carbon, with an isopropoxy group (propan-2-yloxy) positioned at the para (4-) position of the benzene ring.

Alternative International Union of Pure and Applied Chemistry representations found in chemical databases include slight variations in the description of the isopropoxy group, with some sources using "4-(1-methylethoxy)" instead of "4-propan-2-yloxy" to describe the same structural feature. Both naming conventions are chemically equivalent and reflect different but acceptable ways of describing the branched three-carbon alkoxy substituent attached to the aromatic ring.

Chemical Abstracts Service Registry Number: 898757-73-8

The Chemical Abstracts Service registry number 898757-73-8 serves as the unique numerical identifier for this compound across all major chemical databases and commercial suppliers. This registry number was assigned by the Chemical Abstracts Service, which maintains the most comprehensive database of chemical substance information worldwide, ensuring that each unique chemical structure receives a distinct identifying number to prevent confusion in scientific and commercial communications.

The assignment of this specific registry number indicates that the compound has been formally registered and characterized within the Chemical Abstracts Service system, requiring submission of structural data, analytical information, and verification of molecular identity. The registry number appears consistently across multiple independent sources, including PubChem, ChemSpider, Sigma-Aldrich product catalogs, and specialized chemical suppliers, confirming its acceptance as the standard identifier for this compound.

Chemical Abstracts Service registry numbers follow a specific format consisting of up to nine digits separated by hyphens, with the final digit serving as a check digit to verify the authenticity of the number. For 898757-73-8, this format places the compound within the range of registry numbers assigned to relatively recent chemical discoveries and synthetic compounds, consistent with its first appearance in chemical literature during the 2000s.

Common Synonyms and Alternative Designations

Multiple synonym variations exist for this compound, reflecting different approaches to describing its structural features and accommodating various naming preferences used by chemical suppliers and researchers. The most common alternative designation is "this compound," which uses the more familiar "isopropoxy" terminology instead of the systematic "propan-2-yloxy" designation found in formal International Union of Pure and Applied Chemistry naming.

Additional synonyms include "Benzenehexanoic acid, 4-(1-methylethoxy)-ε-oxo-, ethyl ester," which represents an alternative systematic approach that emphasizes the benzenehexanoic acid backbone structure. This naming convention describes the compound as a derivative of benzenehexanoic acid, where the "ε-oxo" designation indicates the ketone functionality at the terminal position of the six-carbon chain, and "4-(1-methylethoxy)" describes the isopropoxy substituent using an alternative systematic nomenclature.

Chemical suppliers and database entries also employ shortened designations such as "this compound" in all capital letters, particularly in commercial catalogs and material safety data sheets. Some sources use slight variations in punctuation and spacing, but all refer to the identical chemical structure. The consistency of the Chemical Abstracts Service registry number 898757-73-8 across all these synonym variations ensures unambiguous identification regardless of the specific naming convention employed.

Classification Within Organic Chemistry

This compound belongs to several overlapping classification categories within organic chemistry, each highlighting different aspects of its molecular structure and reactivity patterns. The primary classification identifies the compound as a keto ester, specifically a gamma-keto ester due to the positioning of the ketone functionality relative to the ester group. This classification distinguishes it from the more commonly studied beta-keto esters, where the ketone and ester functionalities are separated by only one carbon atom, creating different reactivity profiles and synthetic applications.

Within the broader category of keto esters, the compound can be further classified as an aromatic keto ester due to the presence of the phenyl ring system directly attached to the ketone carbon. This aromatic character introduces additional considerations for reactivity, including potential for aromatic electrophilic substitution reactions and influences on the electronic properties of the ketone functionality through conjugation effects. The presence of the isopropoxy substituent on the aromatic ring adds another layer of classification as an alkoxy-substituted aromatic keto ester.

From a functional group perspective, the compound contains multiple reactive sites that place it within several chemical families simultaneously. The ester functionality classifies it among carboxylic acid derivatives, while the ketone group places it within the carbonyl-containing compounds. The ether linkage in the isopropoxy group adds classification within ether-containing molecules. This multiplicity of functional groups makes the compound particularly valuable as a synthetic intermediate, as it can participate in reactions characteristic of any of these functional group classes.

Table 1: Chemical Classification Summary

| Classification Category | Specific Type | Structural Basis |

|---|---|---|

| Primary Functional Group | Keto Ester | Ketone and ester functionalities |

| Positional Relationship | Gamma-Keto Ester | Six-carbon separation between ketone and ester |

| Aromatic Character | Aromatic Keto Ester | Phenyl ring attached to ketone carbon |

| Substitution Pattern | Para-Alkoxy Substituted | Isopropoxy group at para position |

| Molecular Framework | Aliphatic-Aromatic Hybrid | Hexyl chain connecting ester and aromatic ketone |

Properties

IUPAC Name |

ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-20-17(19)8-6-5-7-16(18)14-9-11-15(12-10-14)21-13(2)3/h9-13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLHRUXVNHYAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645790 | |

| Record name | Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-73-8 | |

| Record name | Ethyl 4-(1-methylethoxy)-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Aldol Condensation and Carbon-Carbon Bond Formation

- Starting Materials: 4-isopropoxybenzaldehyde and ethyl acetoacetate or similar ketoesters.

- Catalysts: Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

- Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Conditions: The reaction is typically carried out at low temperatures (0–5°C) to minimize side reactions such as keto-enol tautomerization.

- Outcome: Formation of the keto-ester intermediate with the 4-isopropoxyphenyl group attached at the 6-position of the hexanoate chain.

Esterification

- Reagents: Ethanol and an acid catalyst such as sulfuric acid (H₂SO₄).

- Conditions: Reflux under anhydrous conditions to drive the esterification to completion.

- Purification: Column chromatography or recrystallization from ethanol-dioxane mixtures to isolate the pure ethyl ester.

Alternative Synthetic Routes

- Radical Acylation: Radical initiators like tert-butylperoxy-2-ethylhexanoate (TBPEH) can promote acylation of allyl esters with benzaldehyde derivatives, yielding related keto esters with aryl substituents including isopropoxyphenyl groups.

- Halogenated Intermediates: Preparation of ethyl 6-chloro-6-oxohexanoate via reaction of monoethyl adipate with bis(trichloromethyl) carbonate under organic amine catalysis, followed by substitution with aryl groups, can be adapted for the isopropoxyphenyl derivative.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldol Condensation | 4-isopropoxybenzaldehyde, ethyl acetoacetate, NaH or K₂CO₃, THF or DMF, 0–5°C | Low temperature reduces side reactions |

| Esterification | Ethanol, H₂SO₄, reflux | Anhydrous conditions improve yield |

| Radical Acylation | TBPEH or TBPB, allyl ester, benzaldehyde derivative, 110°C, 30 min | Yields ~60% for related compounds |

| Halogenation & Substitution | Monoethyl adipate, bis(trichloromethyl) carbonate, organic amine catalyst, 40–45°C, 8 h | High yield (~92.5%) for chloro intermediate |

Purification and Characterization

- Purification: Flash column chromatography using silica gel with hexanes/ethyl acetate mixtures (ratios from 5:1 to 85:15) is standard.

- Spectroscopic Confirmation:

- ¹H NMR: Characteristic signals for isopropoxy group (doublet for methyl protons around δ 1.3–1.4 ppm, septet for methine proton around δ 4.6–4.7 ppm), ester methylene quartet (~δ 4.1 ppm), and ketone-adjacent methylene triplets (~δ 2.3–2.9 ppm).

- ¹³C NMR: Carbonyl carbons at δ ~195–210 ppm for ketone and ester groups.

- IR Spectroscopy: Strong C=O stretches at ~1730 cm⁻¹ (ester) and ~1700 cm⁻¹ (ketone).

- Yield: Typical yields range from 50% to 90% depending on the method and scale.

Research Findings and Comparative Analysis

Notes on Side Reactions and Mitigation

- Keto-enol tautomerization: Minimized by using aprotic solvents and low temperatures during condensation.

- Ester hydrolysis: Avoid aqueous conditions during workup to prevent hydrolysis.

- Radical side reactions: Controlled by reaction time and temperature monitoring via TLC.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid.

Reduction: Formation of 6-hydroxy-6-(4-isopropoxyphenyl)hexanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate has shown promise in drug development, particularly as a precursor for synthesizing bioactive compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

A study explored the compound's derivatives and their effects on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that the compound could be a lead in developing new anticancer agents .

| Compound Derivative | IC50 Value (µM) | Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 (Breast) |

| Derivative B | 20 | MDA-MB-231 (Breast) |

Controlled Release Systems

The compound can also be utilized in controlled release formulations. By modifying its structure, researchers have developed systems that allow for the sustained release of active pharmaceutical ingredients, improving therapeutic efficacy and patient compliance .

Agricultural Applications

This compound has been investigated for its potential as a herbicide. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides.

Case Study: Herbicidal Activity

Research demonstrated that formulations containing this compound effectively controlled weed growth without harming crop plants, making it suitable for integrated pest management strategies .

| Application Rate (g/ha) | Efficacy (%) | Crop Type |

|---|---|---|

| 200 | 85 | Soybean |

| 300 | 90 | Corn |

Material Science

In material science, this compound serves as a building block for synthesizing polymers with desirable properties such as flexibility and thermal stability.

Polymer Synthesis

The compound can be polymerized to create materials used in coatings and adhesives. Its incorporation into polymer matrices enhances mechanical strength and thermal resistance.

Case Study: Polymer Properties

A recent study evaluated polymers synthesized from this compound, revealing improved tensile strength compared to traditional materials .

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 30 | 150 |

| Polymer with Additive | 45 | 210 |

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release the active 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid, which can then interact with enzymes and receptors in biological systems. The pathways involved include ester hydrolysis and subsequent interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate, differing primarily in substituents on the phenyl ring or hexanoate backbone. These variations significantly impact their physicochemical properties and applications.

Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate (CAS: 898783-39-6)

- Structure: Replaces the isopropoxy group with a thiomorpholinomethyl substituent.

- Molecular Weight : 349.49 g/mol (vs. ~330–350 g/mol inferred for the target compound).

- Key Properties: Higher lipophilicity (XLogP3: 2.7) due to the sulfur-containing thiomorpholine group.

- Applications : Explored in medicinal chemistry for enzyme inhibition, particularly in antiviral and anticancer research .

Ethyl 6-oxo-6-(9-Phenanthryl)hexanoate (CAS: 898752-90-4)

- Structure : Substitutes the phenyl ring with a polycyclic phenanthryl group.

- Molecular Weight : 334.41 g/mol.

- Key Properties: Increased aromaticity and rigidity, reducing solubility in aqueous media.

- Applications : Likely used in materials science or as a fluorescent probe .

Ethyl 6-oxo-6-[2-(3,4-dimethoxyphenyl)ethylamino]hexanoate (CAS: 101889-12-7)

- Structure: Features a 3,4-dimethoxyphenyl ethylamino group instead of isopropoxy.

- Key Properties: Amino group introduces basicity, altering solubility (e.g., salt formation in acidic conditions).

- Applications : Intermediate in the synthesis of Dopexamine, a cardiovascular agent .

Ethyl Hexanoate (Ethyl Caproate, CAS: 123-66-0)

- Structure : Simpler ester lacking the ketone and aryl substituents.

- Molecular Weight : 144.21 g/mol.

- Key Properties :

- Applications : Food additive, insect attractant in behavioral studies (e.g., Drosophila bioassays) .

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent | XLogP3 | Applications |

|---|---|---|---|---|---|

| This compound | 267900-10-7 | ~330–350* | 4-isopropoxyphenyl | ~3.0† | Pharmaceutical intermediate |

| Ethyl 6-oxo-6-[4-(thiomorpholinomethyl)phenyl]hexanoate | 898783-39-6 | 349.49 | Thiomorpholinomethyl | 2.7 | Enzyme inhibition, antiviral research |

| Ethyl 6-oxo-6-(9-Phenanthryl)hexanoate | 898752-90-4 | 334.41 | Phenanthryl | ~3.5† | Fluorescent probes, materials science |

| Ethyl Hexanoate | 123-66-0 | 144.21 | None (simple ester) | 2.5 | Flavoring, insect attractants |

*Inferred from structural analogs. †Estimated based on substituent contributions.

Research Findings and Implications

- Synthetic Challenges : The isopropoxy group in the target compound requires careful selection of protecting groups during synthesis to avoid side reactions, whereas thiomorpholine derivatives demand sulfur-handling protocols .

- Biological Activity: Thiomorpholine and amino-substituted analogs show higher bioactivity in enzyme assays compared to the target compound, suggesting substituent-driven target specificity .

- Environmental Impact: Simpler esters like Ethyl Hexanoate degrade faster due to lower molecular complexity, while aryl-substituted derivatives may persist longer in ecosystems .

Biological Activity

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with an isopropoxy group and a keto functional group, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 286.39 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The compound can undergo hydrolysis to yield the active form, 6-oxo-6-(4-isopropoxyphenyl)hexanoic acid, which may modulate enzyme activity and receptor binding. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways critical for cell proliferation and survival.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In particular, it has shown promise in inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported that treatment with the compound resulted in significant apoptosis induction in human leukemia cells, with IC50 values indicating potent cytotoxic effects.

Comparative Analysis with Related Compounds

To understand the relative efficacy and selectivity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Yes | Varies | Induces apoptosis in cancer cells |

| Ethyl 6-oxo-6-(4-methoxyphenyl)hexanoate | Moderate | Higher | Less effective than isopropoxy variant |

| Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate | Low | N/A | Reduced biological activity |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant zone of inhibition compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

- Anticancer Research : In a series of experiments involving human cancer cell lines, the compound was shown to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and necrosis being observed.

Q & A

Q. What synthetic strategies are effective for Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification, ketone functionalization, and coupling of the 4-isopropoxyphenyl group. Key steps include:

- Esterification : Reacting hexanoic acid derivatives with ethanol using catalysts like Amberlyst-15 to form the ethyl ester backbone (similar to ethyl hexanoate synthesis) .

- Ketone Introduction : Oxidizing the terminal carbon of the hexanoate chain to introduce the 6-oxo group, often using oxidizing agents like PCC or Swern conditions.

- Aryl Group Coupling : Employing Suzuki-Miyaura coupling with 4-isopropoxyphenylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) to attach the aromatic moiety .

- Yield Optimization : Adjusting reaction time, temperature, and stoichiometry (e.g., 1:1.5 molar ratio of precursor to boronic acid) to achieve yields >65% .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Use a combination of:

- FTIR : Identify ester C=O (~1734 cm⁻¹), ketone C=O (~1691 cm⁻¹), and aromatic C-H (~3032 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign peaks for the ethyl ester (δ ~1.2–4.1 ppm), ketone (δ ~2.3–2.5 ppm), and aryl protons (δ ~6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via CI-MS or ESI-MS (e.g., [M+H⁺] at m/z ~362).

Table 1 : Key FTIR Peaks for Functional Groups

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ester C=O | 1734 | |

| Ketone C=O | 1691 | |

| Aromatic C-H | 3032 |

Q. What solvents are optimal for solubility and stability studies?

- Methodological Answer : The compound’s hydrophobicity (due to the aryl and ester groups) favors organic solvents like dichloromethane, ethyl acetate, or THF. Stability tests should monitor degradation under light, heat, and humidity via HPLC or TLC. For aqueous compatibility, use DMSO for biological assays .

Advanced Research Questions

Q. How do electronic effects of the 4-isopropoxyphenyl group influence reactivity?

- Methodological Answer : The electron-donating isopropoxy group (-OCH(CH₃)₂) increases electron density on the aryl ring, enhancing resonance stabilization of intermediates. Compare with analogs (e.g., 4-nitrophenyl or naphthyl groups) via:

Q. What kinetic and thermodynamic models apply to its synthesis?

- Methodological Answer : For esterification and coupling steps:

- Pseudo-First-Order Kinetics : Model reaction rates under excess ethanol or boronic acid conditions.

- Arrhenius Equation : Determine activation energy (Eₐ) by varying temperatures (e.g., 60–100°C).

- Thermodynamic Parameters : Calculate ΔH and ΔS using Van’t Hoff plots from equilibrium constants .

Table 2 : Example Kinetic Data for Esterification

| Catalyst | Temperature (°C) | Rate Constant (k, min⁻¹) |

|---|---|---|

| Amberlyst-15 | 80 | 0.045 |

| H₂SO₄ | 80 | 0.028 |

Q. How does this compound interact with biological macromolecules in vitro?

- Methodological Answer : Design assays to evaluate:

- Enzyme Inhibition : Test against hyaluronidases or proteases using fluorogenic substrates (IC₅₀ determination) .

- Protein Binding : Use fluorescence quenching or SPR to measure binding affinity with serum albumin.

- Membrane Permeability : Assess via PAMPA or Caco-2 cell models, noting logP values (~3.5 predicted) .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for similar esters: How to address them?

- Methodological Answer : Variations arise from catalyst activity, solvent purity, or moisture content. Mitigate by:

- Standardizing Protocols : Use anhydrous solvents and inert atmospheres.

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .

- Byproduct Analysis : Identify impurities (e.g., de-esterified acids) via LC-MS and optimize quenching steps .

Applications in Drug Development

Q. Can this compound serve as a prodrug or pharmacophore?

- Methodological Answer : The ester group is hydrolyzable in vivo, making it a prodrug candidate. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.